molecular formula C21H20F3N5O2 B2809137 6-(1H-pyrazol-1-yl)-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2176152-16-0

6-(1H-pyrazol-1-yl)-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2809137
CAS No.: 2176152-16-0
M. Wt: 431.419
InChI Key: YXQPQERRVFLAJN-UHFFFAOYSA-N
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Description

6-(1H-pyrazol-1-yl)-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C21H20F3N5O2 and its molecular weight is 431.419. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods

  • Convenient Synthesis Approaches : Research has developed convenient synthesis methods for azolyl piperidines, which could be related to the structural framework of the compound . These methods involve the arylation of azoles (e.g., pyrazoles) with bromopyridines and subsequent reduction, extending to benzo analogues of these compounds. Such synthesis techniques are crucial for creating a variety of structurally related compounds for further pharmacological and chemical studies (Shevchuk et al., 2012).

  • Novel Synthesis of Aryl Tethered Compounds : An innovative synthesis approach for aryl tethered compounds has been reported, which could be applicable to the synthesis of complex molecules like the one . This method involves base-catalyzed ring transformation and contraction, highlighting the potential for creating diverse and structurally complex molecules (Pratap et al., 2007).

Structural Analysis and Properties

  • Molecular Docking and Screening : Research has explored the synthesis, molecular docking, and in vitro screening of novel pyridine and fused pyridine derivatives. Such studies are significant for understanding the interaction of these compounds with biological targets, potentially leading to the development of new therapeutic agents (Flefel et al., 2018).

  • Molecular Interaction Studies : Detailed molecular interaction studies of antagonists with cannabinoid receptors have been conducted, which provide insights into the binding energies, conformational analyses, and pharmacophore models. Such research is vital for designing compounds with specific biological activities (Shim et al., 2002).

  • Antibacterial and Antifungal Activities : The synthesis and evaluation of various pyrazoline and pyrazole derivatives for their antimicrobial activities highlight the potential therapeutic applications of these compounds. Understanding their antimicrobial properties can lead to the development of new drugs for treating bacterial and fungal infections (Hassan, 2013).

Properties

IUPAC Name

6-pyrazol-1-yl-2-[[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N5O2/c22-21(23,24)17-5-2-1-4-16(17)20(31)27-12-8-15(9-13-27)14-29-19(30)7-6-18(26-29)28-11-3-10-25-28/h1-7,10-11,15H,8-9,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQPQERRVFLAJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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